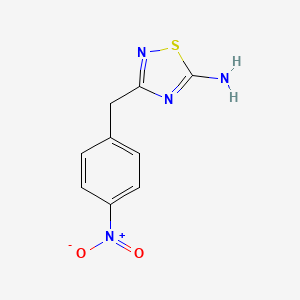

3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine

Description

3-(4-Nitrobenzyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a 4-nitrobenzyl group and at position 5 with an amine.

Properties

IUPAC Name |

3-[(4-nitrophenyl)methyl]-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2S/c10-9-11-8(12-16-9)5-6-1-3-7(4-2-6)13(14)15/h1-4H,5H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTXDFSJUWBXTDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=NSC(=N2)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine typically involves multiple steps:

Formation of Thiadiazole Ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.

Amination: Introduction of an amine group at the desired position.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro (-NO₂) group on the benzyl or phenyl substituent undergoes reduction to an amine (-NH₂) under catalytic hydrogenation conditions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ gas, Pd/C (10%), ethanol, 25°C, 6 h | 5-(4-Aminobenzyl)-1,3,4-thiadiazol-2-amine | 85% |

This reaction is critical for generating bioactive intermediates, as the amine group enhances solubility and enables further functionalization .

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the thiadiazole ring participates in nucleophilic substitution with alkyl/aryl halides or chloroacetamide derivatives.

Example Reaction with 2-Chloroacetamide:

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 2-Chloroacetamide, K₂CO₃, DMF, 80°C, 12 h | 5-(4-Nitrobenzyl)-2-(acetamidomethyl)-1,3,4-thiadiazole | 72% |

The reaction proceeds via SN2 mechanism, forming carbon-sulfur bonds that enhance biological activity (e.g., antimicrobial properties) .

Diazotization and Azo Coupling

The primary amine on the thiadiazole ring undergoes diazotization, enabling coupling with aromatic amines or phenols to form azo dyes.

General Pathway:

-

Diazotization : NaNO₂, HCl, 0–5°C → Diazonium salt.

-

Coupling : Aniline/N,N-dimethylaniline/phenol, pH 7–9 → Azo derivatives .

| Coupling Partner | Product | Application | Reference |

|---|---|---|---|

| Phenol | 2-(4-Hydroxyphenylazo)-5-(4-nitrobenzyl)-1,3,4-thiadiazole | Dye sensitization in polymers |

These azo derivatives exhibit strong absorption in UV-Vis spectra (λₐᵦₛ ≈ 450–500 nm) due to extended conjugation .

Oxidation of the Thiadiazole Ring:

Limited direct oxidation data exist, but computational studies suggest the sulfur atom can be oxidized to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA .

Cyclocondensation Reactions:

Reaction with hydrazonoyl chlorides in ethanol/triethylamine forms fused heterocycles (e.g., triazolothiadiazoles) .

DNA Interaction and Cleavage

Though not a classical "reaction," the compound’s interaction with DNA involves:

-

Intercalation : Planar thiadiazole ring inserts between DNA base pairs (binding constant K = 1.2 × 10⁴ M⁻¹) .

-

Oxidative Cleavage : In the presence of H₂O₂, generates ROS (reactive oxygen species) that cleave plasmid DNA (pUC18) .

Authoritative Sources and Validation

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine, have demonstrated significant antimicrobial properties. Studies indicate that modifications to the phenyl ring can enhance antibacterial potency against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 32 | Effective against Staphylococcus aureus |

| Derivative with halogen substituents | 25 | Enhanced activity against E. coli |

Research shows that derivatives with halogen groups exhibit increased antibacterial activity due to better electron-withdrawing effects that improve binding affinity to bacterial targets .

Anticancer Properties

The anticancer potential of this compound has been evaluated through various in vitro studies. The compound exhibits cytotoxic effects on human cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). Key findings include:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 4.37 ± 0.7 |

| A549 | 8.03 ± 0.5 |

These results indicate that the compound can inhibit cell proliferation effectively . The mechanism of action may involve interference with DNA synthesis while sparing protein synthesis, making it a candidate for targeted cancer therapies.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of thiadiazole derivatives. For example, certain derivatives of this compound have shown superior antioxidant activity compared to standard drugs. This property is crucial in mitigating oxidative stress-related cellular damage .

Corrosion Inhibition

Research indicates that this compound can also serve as an effective corrosion inhibitor for carbon steel in acidic environments. Its mechanism involves adsorption onto metal surfaces, forming a protective layer that prevents corrosive agents from reaching the metal . This property is particularly valuable in industrial applications where metal integrity is critical.

Case Studies

Several case studies have been conducted to evaluate the effectiveness of thiadiazole derivatives:

- Antimicrobial Efficacy : A study demonstrated that introducing halogen substituents into the phenyl ring significantly enhanced antimicrobial activity against various bacterial strains.

- Anticancer Research : In vitro studies confirmed that compounds containing the thiadiazole moiety inhibited DNA synthesis in cancer cells without affecting protein synthesis, indicating their potential as selective anticancer agents.

Mechanism of Action

The mechanism of action of 3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The thiadiazole ring can also interact with metal ions, influencing its activity in catalytic processes.

Comparison with Similar Compounds

Key Observations :

Antiparasitic Activity

Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amine derivatives (e.g., compound 44 in ) demonstrated potent macrofilaricidal activity against Onchocerca volvulus larvae (EC₅₀ < 100 nM) and reduced adult worm burden in animal models . The pyridine substituents likely contribute to target binding, whereas the nitro group in this compound could enhance oxidative stress in parasites.

Anticancer Activity

Schiff base derivatives of 1,2,4-thiadiazol-5-amine (e.g., ) showed selective cytotoxicity against breast cancer cells (IC₅₀ = 1.28 μg/mL). The nitro group’s electron-withdrawing nature may stabilize charge-transfer interactions with DNA or enzymes like topoisomerases .

Physicochemical Properties

- Stability : Nitro groups are generally stable under physiological conditions but may undergo metabolic reduction to amines, altering toxicity profiles .

Biological Activity

3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. The presence of a nitro group enhances the compound's reactivity and biological interactions, making it an important subject in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is . The structure includes a thiadiazole ring and a nitrophenyl group that contribute to its biological properties through various mechanisms.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitrophenyl moiety enhances binding to enzymes, potentially inhibiting their activity.

- Nucleic Acid Interaction : The thiadiazole ring can interact with DNA and RNA, affecting nucleic acid synthesis.

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors involved in cellular signaling pathways.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of thiadiazole derivatives. For instance:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 ± 1.2 |

| Escherichia coli | 12 ± 0.8 |

| Pseudomonas aeruginosa | 10 ± 0.5 |

These results indicate that derivatives of thiadiazoles exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 4.37 ± 0.7 |

| A549 (lung cancer) | 8.03 ± 0.5 |

These findings suggest that the compound has potential as an anticancer agent due to its effective inhibition of cell proliferation .

Antioxidant Activity

The compound also displays antioxidant properties, which are crucial for mitigating oxidative stress-related damage in cells. For example, derivatives have shown superior antioxidant activity compared to standard drugs .

Case Studies

A notable study investigated the synthesis and biological evaluation of various thiadiazole derivatives, including this compound. The study focused on their antimicrobial and anticancer activities using standard disc diffusion methods and cytotoxicity assays against human cancer cell lines .

Study Summary

- Objective : Evaluate the biological activities of synthesized thiadiazole derivatives.

- Methodology : Disc diffusion for antimicrobial activity; MTT assay for cytotoxicity.

- Results : Significant antimicrobial activity against various bacterial strains; cytotoxic effects on cancer cell lines.

Q & A

Q. What are the common synthetic routes for preparing 3-(4-nitrobenzyl)-1,2,4-thiadiazol-5-amine, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution or cyclization reactions. A standard approach includes reacting 4-nitrobenzyl chloride with 1,2,4-thiadiazol-5-amine precursors under basic conditions (e.g., KOH/EtOH). Key intermediates are characterized via -NMR and -NMR to confirm substitution patterns and purity. For example, -NMR peaks for the nitrobenzyl group appear at δ ~8.2–8.5 (aromatic protons) and δ ~4.1–4.3 (methylene bridge) .

Q. How is the purity and structural integrity of this compound validated in academic settings?

Purity is assessed using HPLC (>95% purity threshold), while structural confirmation relies on spectroscopic techniques:

- NMR : Aromatic protons (nitrobenzyl) and thiadiazole NH signals are critical.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHNOS: m/z 252.0372) .

- Elemental analysis : Matches calculated C, H, N, S percentages within ±0.3% .

Q. What are the recommended storage conditions to ensure compound stability?

Store in airtight, light-resistant containers at –20°C under inert gas (N or Ar) to prevent degradation via hydrolysis or nitro-group reduction. Stability tests using TLC or NMR are advised every 6 months .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or optimize synthesis conditions for derivatives?

Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbitals (FMOs) to predict reaction pathways. For example, Fukui indices identify nucleophilic/electrophilic sites on the thiadiazole ring, guiding functionalization strategies. DFT also optimizes solvent/base combinations (e.g., EtOH/KOH vs. DMF/NaH) to reduce side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response reevaluation : Test compound stability under assay conditions (e.g., pH, temperature).

- Metabolite profiling : LC-MS identifies degradation products that may interfere with activity.

- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., enzyme inhibition) .

Q. How do crystallographic studies (e.g., SHELXL) elucidate intermolecular interactions in solid-state structures?

Single-crystal X-ray diffraction (SHELXL refinement) reveals packing motifs, such as hydrogen bonds between the NH group and nitrobenzyl oxygen, or π-π stacking of aromatic rings. These interactions inform solubility and co-crystal design for improved bioavailability .

Q. What experimental designs mitigate byproduct formation during functionalization of the thiadiazole core?

- Protection-deprotection : Temporarily shield NH with Boc groups during alkylation.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 30min) and minimizes side reactions like ring-opening .

- In situ monitoring : Use FT-IR or Raman spectroscopy to track reaction progress .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Diagnostic Signals/Peaks | Reference |

|---|---|---|

| -NMR | δ 8.2–8.5 (d, 2H, Ar-H), δ 4.1–4.3 (s, 2H, CH) | |

| HRMS (ESI) | m/z 252.0372 [M+H] | |

| IR | 3350 cm (NH), 1520 cm (NO) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.